(2R,3R)-2-hydroxy-3-methylpentanoic acid (CAS 59653-35-9) is a stereochemically defined hydroxy fatty acid. Also known as D-isoleucic acid, its primary value in procurement is derived from its specific (2R,3R) configuration, making it a critical starting material or building block in stereoselective organic synthesis. It is the direct alpha-hydroxy acid analog of the essential amino acid L-isoleucine and serves as a key metabolite in its biological pathways, making it relevant for both chemical synthesis and metabolic research.
Using a generic mixture of diastereomers or a racemic form of 2-hydroxy-3-methylpentanoic acid in a stereospecific synthesis will result in the formation of incorrect and often inseparable product isomers. This dramatically reduces the yield of the desired active molecule and introduces impurities that can be difficult and costly to remove via chromatography. Since biological activity is almost always tied to a single, specific stereoisomer, starting with a stereochemically impure precursor compromises the entire synthetic and experimental outcome, making the procurement of the pure (2R,3R) isomer a critical process-control and reproducibility decision.
The synthesis of the corresponding methyl ester, methyl dl-anti-3-hydroxy-2-methylpentanoate, which is the racemic mixture of the (2R,3R) and (2S,3S) forms, can be achieved in high yield. A published procedure reports a 91% yield for the hydrogenation of the achiral precursor, establishing a robust route to the anti-diastereomer backbone. Accessing the enantiomerically pure (2R,3R) form, either through asymmetric synthesis or by using the resolved acid as a starting material, is crucial for subsequent steps where stereochemistry dictates the final product's function.
| Evidence Dimension | Chemical Yield (Racemic Precursor Synthesis) |
| Target Compound Data | The (2R,3R) isomer is the target of stereoselective syntheses built upon this molecular framework. |
| Comparator Or Baseline | Racemic dl-anti-diastereomer (mixture of 2R,3R and 2S,3S) |
| Quantified Difference | A 91% yield is reported for the synthesis of the racemic anti-diastereomer, indicating high efficiency for creating the required C2-C3 stereochemical relationship. |
| Conditions | Catalytic hydrogenation of methyl 3-hydroxy-2-methylenepentanoate using a biphosphinorhodium catalyst in methanol. |
This establishes that the core structure is accessible via high-yielding chemical processes, making the purified (2R,3R) isomer a reliable and efficient chiral building block for complex synthesis.
Research has demonstrated that the diastereomeric pairs of 2-hydroxy-3-methylpentanoic acid can be separated using standard laboratory equipment. Specifically, the trimethylsilyl derivatives of the (2R,3R)/(2S,3S) pair can be resolved from the (2S,3R)/(2R,3S) pair on an achiral methylsilicone gas chromatography column. This analytical separability confirms that the diastereomers are distinct physical entities.
| Evidence Dimension | Chromatographic Separability |
| Target Compound Data | The (2R,3R) isomer belongs to the 'anti' or 'erythro' diastereomeric pair. |
| Comparator Or Baseline | The (2S,3R) and (2R,3S) isomers, which form the 'syn' or 'threo' diastereomeric pair. |
| Quantified Difference | The two diastereomeric pairs are baseline-separated, allowing for their distinct quantification. |
| Conditions | Gas chromatography of trimethylsilyl derivatives on an achiral methylsilicone column. |
This confirms that using an impure starting material introduces a detectable impurity, necessitating an additional, costly separation step that is avoided by procuring the pure (2R,3R) isomer.
The stereoisomers of 2-hydroxy-3-methylpentanoic acid are known metabolites of L-isoleucine in humans. The relative ratios of the diastereomeric pairs in plasma and urine have been studied as potential indicators for diagnosing and understanding metabolic disorders like Maple Syrup Urine Disease (MSUD). In these biological systems, the specific stereochemistry is not interchangeable and is subject to enzymatic control and recognition.
| Evidence Dimension | Biological Occurrence & Significance |
| Target Compound Data | Detected and quantified in human plasma and urine as a metabolite of L-isoleucine. |
| Comparator Or Baseline | Other stereoisomers (e.g., the (2S,3R)/(2R,3S) pair). |
| Quantified Difference | The urinary ratio of the two diastereomeric pairs differs from the plasma ratio, indicating distinct metabolic handling and highlighting their non-equivalence in a biological context. |
| Conditions | GC-MS analysis of plasma and urine from normal controls and MSUD patients. |
For researchers in metabolomics or clinical diagnostics, using the correct, biologically relevant (2R,3R) isomer as an analytical standard is essential for obtaining accurate and meaningful results.
As a chiral building block, this compound is the right choice when the synthetic route requires the precise installation of a 2-hydroxy-3-methylpentanoyl fragment with (2R,3R) stereochemistry, avoiding the yield loss and purification costs associated with resolving diastereomeric mixtures later in the process.
This compound is essential for use as a certified reference material in GC-MS or LC-MS based metabolomics studies focused on amino acid metabolism. Its defined stereochemistry is critical for accurately identifying and quantifying metabolic dysregulation in conditions like Maple Syrup Urine Disease.
In process development and quality control, this isomer serves as the primary reference standard to validate the stereochemical outcome of asymmetric syntheses designed to produce the (2R,3R) configuration. Its known chromatographic behavior allows for precise determination of diastereomeric excess (d.e.).
Irritant